molecular formula C24H15Cl3N4O5S B10879244 5-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

5-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

Cat. No.: B10879244
M. Wt: 577.8 g/mol
InChI Key: XTIKCPTVBAYWRS-UHFFFAOYSA-N
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Description

5-[(2-{[5-(1,3-Benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-{[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodioxole ring, while substitution reactions can introduce new functional groups into the triazole ring.

Scientific Research Applications

5-[(2-{[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-[(2-{[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
  • 2-Oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester

Uniqueness

Compared to these similar compounds, 5-[(2-{[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid is unique due to the presence of the triazole ring and the specific arrangement of functional groups

Properties

Molecular Formula

C24H15Cl3N4O5S

Molecular Weight

577.8 g/mol

IUPAC Name

5-[[2-[[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C24H15Cl3N4O5S/c25-13-6-14(26)8-16(7-13)31-22(12-1-4-19-20(5-12)36-11-35-19)29-30-24(31)37-10-21(32)28-15-2-3-18(27)17(9-15)23(33)34/h1-9H,10-11H2,(H,28,32)(H,33,34)

InChI Key

XTIKCPTVBAYWRS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC(=CC(=C4)Cl)Cl)SCC(=O)NC5=CC(=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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